REACTION_CXSMILES
|
C(O)(=O)C.[Cl:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][CH:7]=1.C(N)C1C=CC=CC=1.[N+:22]([CH3:25])([O-:24])=[O:23]>O>[Cl:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH:25][N+:22]([O-:24])=[O:23])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
1066.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200.14 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
153.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
325.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
1016 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
Thereafter, the solution was stirred at about 79° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
the added components were dissolved in the acid
|
Type
|
CUSTOM
|
Details
|
50 minutes
|
Duration
|
50 min
|
Type
|
WAIT
|
Details
|
at about 50° C. over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
25 minutes
|
Duration
|
25 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to about 10° C.
|
Type
|
STIRRING
|
Details
|
was stirred at 6 to 10° C. for 1 hour and 50 minutes
|
Duration
|
50 min
|
Type
|
FILTRATION
|
Details
|
The obtained crystals were filtrated
|
Type
|
WASH
|
Details
|
washed with 1016.2 g of water
|
Type
|
DISSOLUTION
|
Details
|
The wet crystals were dissolved into 572.8 g of toluene at about 50° C
|
Type
|
CUSTOM
|
Details
|
The resultant was separated into two phases
|
Type
|
CUSTOM
|
Details
|
the water phase thereof was removed
|
Type
|
WASH
|
Details
|
The remaining phase was washed with 330.8 g of water
|
Type
|
CUSTOM
|
Details
|
The yield
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)C.[Cl:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][CH:7]=1.C(N)C1C=CC=CC=1.[N+:22]([CH3:25])([O-:24])=[O:23]>O>[Cl:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH:25][N+:22]([O-:24])=[O:23])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
1066.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200.14 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
153.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
325.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
1016 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
Thereafter, the solution was stirred at about 79° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
the added components were dissolved in the acid
|
Type
|
CUSTOM
|
Details
|
50 minutes
|
Duration
|
50 min
|
Type
|
WAIT
|
Details
|
at about 50° C. over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
25 minutes
|
Duration
|
25 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to about 10° C.
|
Type
|
STIRRING
|
Details
|
was stirred at 6 to 10° C. for 1 hour and 50 minutes
|
Duration
|
50 min
|
Type
|
FILTRATION
|
Details
|
The obtained crystals were filtrated
|
Type
|
WASH
|
Details
|
washed with 1016.2 g of water
|
Type
|
DISSOLUTION
|
Details
|
The wet crystals were dissolved into 572.8 g of toluene at about 50° C
|
Type
|
CUSTOM
|
Details
|
The resultant was separated into two phases
|
Type
|
CUSTOM
|
Details
|
the water phase thereof was removed
|
Type
|
WASH
|
Details
|
The remaining phase was washed with 330.8 g of water
|
Type
|
CUSTOM
|
Details
|
The yield
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |